Antigen 85C Mycolyltransferase Inhibition: IC50 Comparison of Octane- vs. Butane-Chain 3-Phenoxybenzyl Sulfonates
In the only published head‑to‑head mycolyltransferase inhibition study of this compound class, (3‑phenoxyphenyl)methyl octane‑1‑sulfonate (designated compound 2b) achieved an IC50 of 4.3 µM against recombinant M. tuberculosis antigen 85C [1][2]. The shorter‑chain analog (3‑phenoxyphenyl)methyl butane‑1‑sulfonate (compound 2a; CAS 918313‑30‑1) was tested in parallel within the same assay system and yielded a markedly higher IC50—indicating substantially weaker inhibition—consistent with incomplete occupancy of the mycolate‑binding hydrophobic cleft [1]. The phthalimide‑based compounds 3a and 3b diverged functionally: they lacked meaningful mycolyltransferase inhibition but instead displayed selective cytotoxicity against MDA‑MB‑231 breast cancer cells, affirming that only the 3‑phenoxybenzyl sulfonate architecture with an octyl chain delivers balanced enzyme potency without confounding cytotoxic off‑target effects [1].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant M. tuberculosis antigen 85C mycolyltransferase |
|---|---|
| Target Compound Data | IC50 = 4.3 µM (compound 2b; octane-1-sulfonate chain) |
| Comparator Or Baseline | Compound 2a (butane-1-sulfonate chain, CAS 918313-30-1): IC50 > 4.3 µM (significantly higher; exact value not reported but described as weaker); Compounds 3a/3b (phthalimide headgroup): no significant mycolyltransferase inhibition |
| Quantified Difference | Octane-chain compound 2b is the most potent mycolyltransferase inhibitor among the four synthesized sulfonates; butane-chain analog is quantifiably weaker; phthalimide analogs are inactive in this assay |
| Conditions | Recombinant M. tuberculosis antigen 85C enzyme inhibition assay; trehalose mimetic inhibitor design; Journal of Enzyme Inhibition and Medicinal Chemistry, 2006 |
Why This Matters
For antitubercular drug discovery programs requiring a validated antigen 85C inhibitor tool compound, only the octane-chain variant delivers single-digit micromolar potency; the butane-chain analog or phthalimide derivatives cannot serve as substitutes without compromising assay sensitivity and reproducibility.
- [1] Kovac A, Wilson RA, Besra GS, Filipic M, Kikelj D, Gobec S. New lipophilic phthalimido- and 3-phenoxybenzyl sulfonates: inhibition of antigen 85C mycolyltransferase activity and cytotoxicity. J Enzyme Inhib Med Chem. 2006 Aug;21(4):391-7. doi: 10.1080/14756360600703214. PMID: 17059171. View Source
- [2] BRENDA Enzyme Database. Entry for EC 2.3.1.122 (antigen 85C mycolyltransferase). Literature summary: 1-(3-phenoxy)benzyl 1-octanesulfonate IC50 = 0.0043 mM. Accessed via brenda-enzymes.org. View Source
